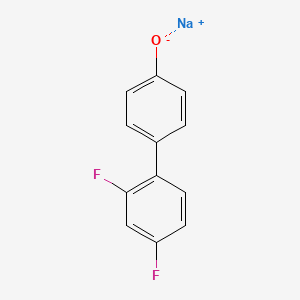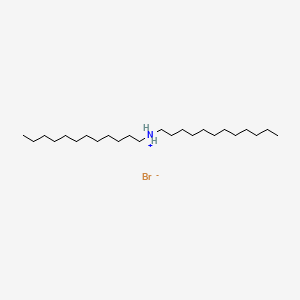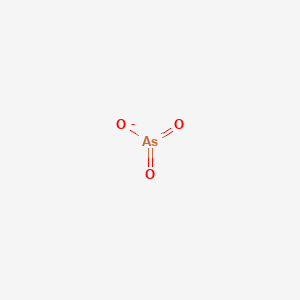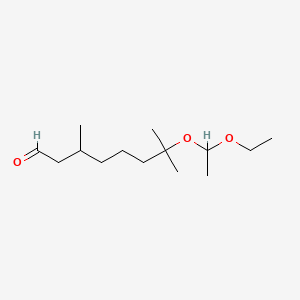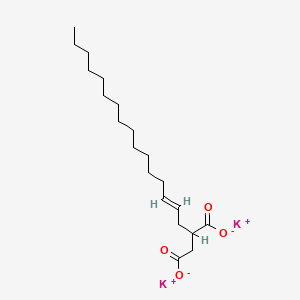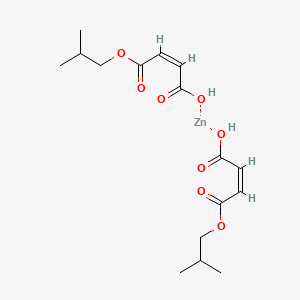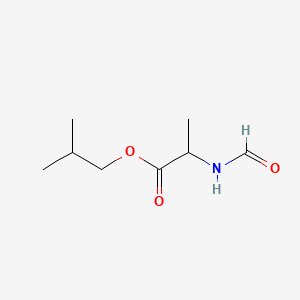
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is a chemical compound known for its sweet, maple, and caramel-like odor. It is an important flavor compound used in the food industry to impart a pleasant aroma and taste to various products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one can be synthesized starting from diethyl oxalate through the Grignard reaction and condensation. The intermediate, ethyl 2-oxobutanoate, is condensed with propanal. The self-condensation predominates when a weaker base, such as potassium carbonate, is used. the yield of the desired product increases with the increasing basicity of the bases used. The self-condensation can be suppressed completely in the presence of a stronger base, such as lithium diisopropylamide or potassium tert-butoxide, resulting in about 90% separated yield in the presence of 3 equivalents of potassium tert-butoxide .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, ensuring the compound meets food-grade standards .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one has several scientific research applications:
Chemistry: It is used as a model compound in studies of flavor chemistry and synthetic organic chemistry.
Biology: The compound is studied for its potential biological activities and interactions with various biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the food industry as a flavoring agent, enhancing the taste and aroma of various food products
Mecanismo De Acción
The mechanism by which 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one exerts its effects involves its interaction with olfactory receptors, leading to the perception of its characteristic sweet, maple, and caramel-like odor. The molecular targets include specific olfactory receptors in the nasal cavity, which are activated upon binding with the compound, triggering a signal transduction pathway that results in the perception of its aroma .
Comparación Con Compuestos Similares
5-Methyl-2-furfural: Known for its almond-like odor.
2-Acetyl-1-pyrroline: Known for its popcorn-like aroma.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its strawberry-like aroma.
Uniqueness: 5-Ethyl-3-hydroxy-4-methylfuran-2(3H)-one is unique due to its distinct sweet, maple, and caramel-like odor, which sets it apart from other similar compounds. Its specific structure and functional groups contribute to its unique olfactory properties, making it a valuable flavor compound in the food industry .
Propiedades
Número CAS |
93859-20-2 |
|---|---|
Fórmula molecular |
C7H10O3 |
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
5-ethyl-3-hydroxy-4-methyl-3H-furan-2-one |
InChI |
InChI=1S/C7H10O3/c1-3-5-4(2)6(8)7(9)10-5/h6,8H,3H2,1-2H3 |
Clave InChI |
ZZWOFATXVNKRIR-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(C(=O)O1)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Cyclohexanecarboxylic acid, 4-[[1-[[2-cyano-3-(trifluoromethyl)phenyl]methyl]-1,4-dihydro-2,4-dioxo-3(2H)-quinazolinyl]methyl]-, trans-](/img/structure/B12654273.png)
